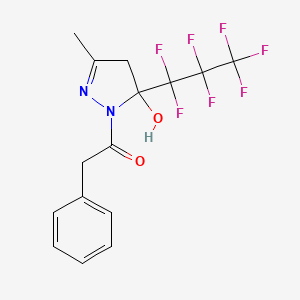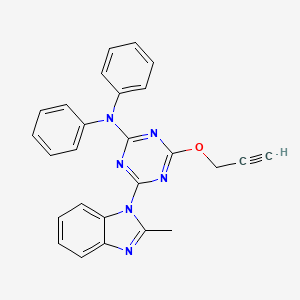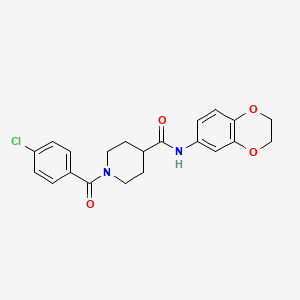
5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as HPPH or Photochlor and has been investigated for its use in photodynamic therapy for cancer treatment. In
Mecanismo De Acción
The mechanism of action of HPPH involves the absorption of light energy by the photosensitizer, which leads to the production of singlet oxygen and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids. The damage caused by these reactive species can lead to cell death, which is the basis of photodynamic therapy.
Biochemical and Physiological Effects:
HPPH has been shown to accumulate in cancer cells selectively, which makes it an attractive candidate for photodynamic therapy. The compound has also been shown to have low toxicity in normal cells, which is an important consideration for any potential therapeutic agent. HPPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPPH in lab experiments include its high selectivity for cancer cells, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using HPPH, including the complex synthesis method, the need for careful control of reaction conditions, and the potential for photobleaching, which can reduce the effectiveness of the photosensitizer.
Direcciones Futuras
There are several future directions for the research on HPPH. One area of interest is the development of new formulations of HPPH that can improve its solubility and bioavailability. Another area of research is the investigation of the use of HPPH in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to better understand the mechanism of action of HPPH and to identify any potential side effects or limitations of its use in cancer treatment.
In conclusion, 5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown promise in scientific research for its potential use in photodynamic therapy for cancer treatment. The synthesis of HPPH is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product. HPPH has been shown to selectively accumulate in cancer cells and induce apoptosis, making it an attractive candidate for cancer treatment. However, there are also some limitations to using HPPH, and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of HPPH involves a series of chemical reactions that start with the reaction of heptafluoropropyl ketone with hydrazine hydrate to form 5-(heptafluoropropyl)-3-methyl-1H-pyrazole. This intermediate compound is then reacted with phenylacetyl chloride to obtain 5-(heptafluoropropyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis of HPPH is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
HPPH has been investigated for its potential use in photodynamic therapy for cancer treatment. Photodynamic therapy is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength to produce reactive oxygen species that can destroy cancer cells. HPPH has been shown to be effective in preclinical studies against various types of cancer, including breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F7N2O2/c1-9-8-12(26,13(16,17)14(18,19)15(20,21)22)24(23-9)11(25)7-10-5-3-2-4-6-10/h2-6,26H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTPDXFTZFCCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)

![5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028019.png)
![3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5028026.png)

![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)

![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)